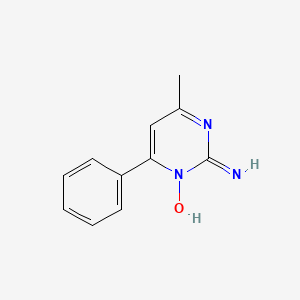
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions. Common reagents used in the synthesis include:
- Aldehydes or ketones
- Guanidine or its derivatives
- Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted pyrimidine derivatives
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-Imino-4-methyl-6-phenylpyrimidine
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-Imino-4-methylpyrimidine
Uniqueness
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is unique due to its specific substitution pattern and the presence of both imino and hydroxyl functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
106124-30-5 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
1-hydroxy-4-methyl-6-phenylpyrimidin-2-imine |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(14(15)11(12)13-8)9-5-3-2-4-6-9/h2-7,12,15H,1H3 |
InChIキー |
UKFKXXBWTUIKJC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=N)N(C(=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




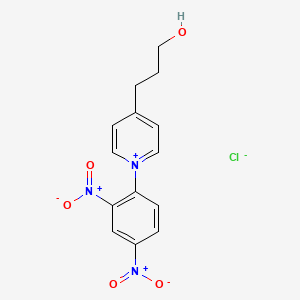
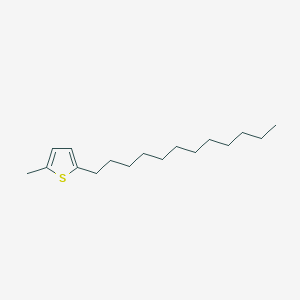
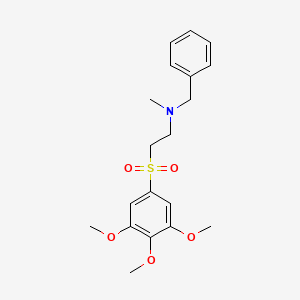

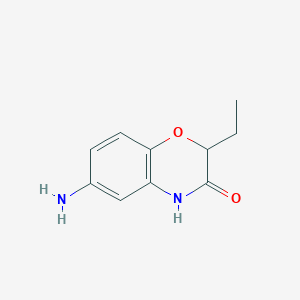
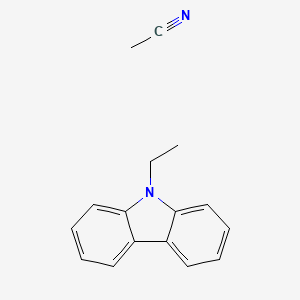
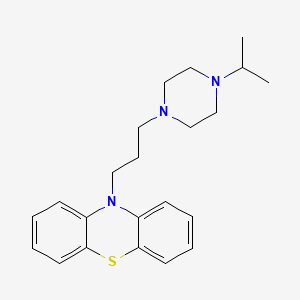



![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)

